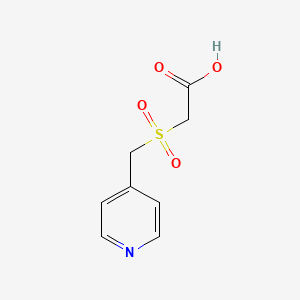

2-(Pyridin-4-ylmethanesulfonyl)acetic acid

Description

Fundamental Significance of Pyridine-Based Chemical Entities in Medicinal Chemistry and Materials Science

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the design of functional molecules. patsnap.comresearchgate.net Its structural similarity to benzene, with the key difference of a nitrogen atom, imparts unique electronic properties, including basicity and polarity. patsnap.com This nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in biological systems and for the assembly of materials. patsnap.comresearchgate.net

In medicinal chemistry, the pyridine scaffold is a "privileged" structure, found in a vast number of approved drugs across a wide range of therapeutic areas, including anticancer, central nervous system disorders, and infectious diseases. patsnap.comresearchgate.net The inclusion of a pyridine motif can enhance a drug's metabolic stability, permeability, potency, and binding affinity to its target. patsnap.com Furthermore, its basicity can improve the water solubility of drug candidates, a critical factor for bioavailability. researchgate.netnih.gov

In the realm of materials science, pyridine-containing compounds are valued for their diverse optical, chemical, and physical properties. researchgate.net They serve as important ligands in organometallic chemistry and are utilized in the development of functional nanomaterials and catalysts. researchgate.netnbinno.com The nitrogen atom provides a site for coordination with metal centers, enabling the construction of complex and functional material architectures. nih.gov

Strategic Roles of Sulfone and Carboxylic Acid Functionalities in Bioactive Molecular Design

The sulfonyl group (-SO2-) and the carboxylic acid group (-COOH) are two of the most important functional groups in the design of bioactive molecules and functional materials, each conferring distinct and advantageous properties.

The sulfonyl group is a polar, electron-withdrawing moiety that is chemically robust. researchgate.netfiveable.me In medicinal chemistry, its incorporation into a molecule can lower lipophilicity, which often leads to improved solubility and metabolic stability. thieme-connect.com The sulfonyl group can act as a hydrogen bond acceptor and can constrain the conformation of side chains, allowing for a more specific fit to biological targets. nih.gov This functional group is a key component in a variety of pharmaceuticals, including sulfonamides and sulfones, which have applications in treating conditions like diabetes. nih.govnih.gov In materials science, the sulfonyl group's stability and reactivity have been harnessed in the development of polymers and other advanced materials. researchgate.netthieme-connect.com

The carboxylic acid group is a versatile functional group that is fundamental to the chemistry of life, being a key component of amino acids and fatty acids. wikipedia.org In drug design, the carboxylic acid moiety can significantly enhance water solubility due to its ability to ionize at physiological pH. nih.gov It is a potent hydrogen bond donor and acceptor, making it a critical component of many pharmacophores that interact with biological targets. acs.org Roughly a quarter of all commercialized pharmaceuticals contain a carboxylic acid group. nih.gov In materials science, carboxylic acids are instrumental in the synthesis of polymers and metal-organic frameworks (MOFs), where they can influence properties such as solubility and thermal stability. patsnap.comnih.gov

Rationale for Comprehensive Academic Investigation of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid as a Representative Framework

The compound this compound, with its unique combination of a pyridine ring, a sulfonyl group, and a carboxylic acid, presents a compelling case for in-depth academic study. While specific research on this particular molecule is not extensively documented in publicly available literature, its structure represents a confluence of functionalities that are highly relevant to modern chemical research.

The rationale for its investigation is built upon the established importance of its constituent parts. The pyridine moiety offers a proven scaffold for biological activity and material design. The sulfonyl group provides a stable, polar linker that can modulate physicochemical properties and engage in specific intermolecular interactions. The terminal carboxylic acid group further enhances solubility and provides a key site for biological recognition and material functionalization.

Therefore, a comprehensive investigation into the synthesis, properties, and potential applications of this compound would provide valuable insights. Such research could explore its potential as a novel therapeutic agent, a building block for advanced polymers, or a ligand for the creation of functional metal-organic frameworks. The study of this representative framework would not only contribute to the understanding of this specific molecule but also provide a broader understanding of the interplay between these three crucial functional groups in the design of new chemical entities.

Chemical Data

The following tables provide key chemical data for this compound and a list of other chemical compounds mentioned in this article.

Properties of this compound

| Property | Value | Source |

| CAS Number | 933710-41-9 | researchgate.net |

| Molecular Formula | C8H9NO4S | researchgate.net |

| Molecular Weight | 215.23 g/mol | researchgate.net |

| IUPAC Name | 2-[(pyridin-4-yl)methanesulfonyl]acetic acid | Fluorochem |

| Canonical SMILES | O=C(O)CS(=O)(=O)CC1=CC=NC=C1 | Fluorochem |

| InChI Key | LGTYBFMIHRFWQC-UHFFFAOYSA-N | Fluorochem |

| MDL Number | MFCD09941778 | Fluorochem |

| Purity | 95% | AKSci |

Note: Data is based on information from chemical suppliers as specific research publications with detailed characterization are not widely available.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-4-ylmethylsulfonyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c10-8(11)6-14(12,13)5-7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTYBFMIHRFWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933710-41-9 | |

| Record name | 2-[(pyridin-4-yl)methanesulfonyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Pyridin 4 Ylmethanesulfonyl Acetic Acid and Derivative Structures

Elucidation of Reaction Mechanisms for Pyridinylmethyl Sulfone Bond Formation

The formation of the pyridinylmethyl sulfone bond is the cornerstone of synthesizing the target molecule. This can be achieved through a two-step process involving the creation of a carbon-sulfur (C-S) bond followed by oxidation, or more directly through sulfonylation reactions on the pyridine (B92270) ring.

A common and reliable route to sulfones involves the initial formation of a sulfide (B99878), which is subsequently oxidized. youtube.com The initial C-S bond is typically formed via nucleophilic substitution (SN2) reactions, where a sulfur-based nucleophile displaces a leaving group. youtube.com For the synthesis of a pyridinylmethyl sulfide precursor, this would involve reacting 4-(chloromethyl)pyridine (B78701) or a related electrophile with a thiolate that contains the acetic acid ester moiety.

Once the sulfide precursor is obtained, it must be oxidized to the corresponding sulfone. This transformation is a key step, as the oxidation state of the sulfur atom significantly influences the molecule's chemical properties. nih.gov A variety of oxidizing agents can be employed for this purpose, with selectivity being a crucial factor to avoid over-oxidation or side reactions on the pyridine ring. acs.org

Common oxidants for converting sulfides to sulfones include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, H₂O₂ is an environmentally benign oxidant. Niobium carbide has been shown to be an effective catalyst for affording sulfones from sulfides using 30% hydrogen peroxide. organic-chemistry.org

Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a powerful and widely used reagent for this oxidation. organic-chemistry.org

Other Reagents: Urea-hydrogen peroxide adducts in the presence of phthalic anhydride (B1165640) have also been utilized for a metal-free oxidation of sulfides directly to sulfones. organic-chemistry.org

The general mechanism involves the nucleophilic sulfur atom of the sulfide attacking the electrophilic oxygen of the oxidant. A second oxidation step converts the intermediate sulfoxide (B87167) into the final sulfone. youtube.com

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Catalytic amount of NbC | organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric amount, various solvents | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl acetate (B1210297) solvent | organic-chemistry.org |

Strategic Approaches for Sulfonylation in Pyridine Systems

Directly introducing a sulfonyl group onto a pyridine ring is a more convergent and modern approach. However, the direct C-H functionalization of pyridines presents a long-standing challenge in heterocyclic chemistry due to the electronic nature of the ring. d-nb.infochemistryviews.orgresearchgate.net Recent advances have led to novel protocols for the regioselective sulfonylation of pyridines.

A highly effective strategy for C4-selective sulfonylation involves a one-pot protocol that proceeds via:

Activation of the Pyridine Ring: The pyridine is activated with triflic anhydride (Tf₂O). d-nb.infochemrxiv.org

Nucleophilic Addition: A base-mediated addition of a sulfinic acid salt (a sulfinate) occurs. The choice of base is critical for controlling the position of the incoming sulfonyl group. N-methylpiperidine has been shown to direct the sulfonylation to the C4 position with high selectivity. d-nb.infochemistryviews.orgchemrxiv.org

Elimination/Re-aromatization: The final step involves elimination and re-aromatization to yield the stable C4-sulfonylated pyridine. d-nb.infochemistryviews.org

This method allows for the modular construction of C4-sulfonylated pyridines from different sulfinate salts, including those with various aryl and alkyl substituents. d-nb.info An alternative advanced method involves an electrochemical approach for the meta-sulfonylation of pyridines, which utilizes nucleophilic sulfinates in a redox-neutral dearomatization-rearomatization strategy. researchgate.netnih.gov

Functional Group Interconversions and Carboxylic Acid Moiety Introduction

With the pyridinylmethyl sulfone core established, the next critical phase of the synthesis is the introduction and deprotection of the carboxylic acid group.

A standard method for attaching an acetic acid side chain involves the alkylation of a suitable precursor. In a typical sequence, a pyridinylmethyl sulfone scaffold is treated with a strong base (e.g., sodium hydride or an alkoxide) to generate a carbanion on the carbon adjacent to the sulfonyl group. This nucleophilic carbanion is then reacted with an electrophile such as an ethyl bromoacetate. This SN2 reaction forms a new carbon-carbon bond, attaching the ethyl acetate moiety to the sulfone scaffold.

A related approach involves the reaction of a thiol with bromoacetic acid. For instance, in the synthesis of a similar compound, 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, the precursor thiol was reacted with 2-bromoacetic acid in the presence of sodium hydroxide (B78521) to directly introduce the acetic acid group. nih.govnih.gov A similar strategy could be envisioned where a (pyridin-4-yl)methanethiol is first converted to its sulfinic acid salt and then alkylated with a haloacetic acid derivative.

The final step in the synthesis of 2-(pyridin-4-ylmethanesulfonyl)acetic acid is typically the hydrolysis of an ester precursor (e.g., an ethyl or methyl ester) to the free carboxylic acid. This is a fundamental and widely practiced transformation in organic synthesis.

Ester hydrolysis can be carried out under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The ester is heated under reflux with a dilute mineral acid like HCl or H₂SO₄. libretexts.org The reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products, ethanoic acid and ethanol (B145695). libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible process and is often preferred for its high yields. The ester is treated with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), typically in a mixture of water and an organic solvent like methanol (B129727) or ethanol. mdpi.comnih.gov The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. Microwave irradiation can be used to accelerate this transformation. nih.gov

Table 2: Comparison of Ester Hydrolysis Methods

| Method | Reagents | Key Features | Reference |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, water | Reversible; requires excess water | libretexts.org |

| Base-Promoted | NaOH or LiOH in aq. alcohol | Irreversible; high yield; requires final acidification step | mdpi.comnih.gov |

Exploration of Novel Multi-Component Reactions and Convergent Synthesis Pathways

To enhance synthetic efficiency and reduce the number of steps, modern synthetic strategies increasingly rely on multi-component reactions (MCRs) and convergent synthesis. nih.govmdpi.com

Multi-Component Reactions (MCRs) combine three or more starting materials in a single operation to form a product that contains significant portions of all reactants. mdpi.com A notable MCR-like approach for constructing sulfonylated pyridines involves the use of a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). chemistryviews.org In a modular, three-component synthesis, an organolithium reagent reacts with DABSO to generate a lithium sulfinate in situ. This sulfinate then adds to a pre-activated pyridinium (B92312) triflate, constructing the C4-sulfonylated pyridine from three separate building blocks in a single pot. d-nb.infochemistryviews.org

Convergent Synthesis involves preparing key fragments of a complex molecule separately and then coupling them together in the final stages. nih.gov This approach is often more efficient than a linear synthesis for complex targets. For this compound, a convergent strategy could involve:

Fragment A Synthesis: Preparation of a (pyridin-4-yl)methyl halide or a related electrophile.

Fragment B Synthesis: Preparation of a salt of 2-mercaptoacetic acid, followed by oxidation to the corresponding sulfinate salt, HS(O₂)CH₂COOH.

Coupling: Reaction of Fragment A and Fragment B to form the final product.

Catalytic Systems and Methodologies in the Preparation of Sulfonyl-Pyridinylacetic Acid Analogs

The preparation of sulfonyl-pyridinylacetic acid analogs often involves the formation of the sulfone group, typically through the oxidation of a corresponding sulfide precursor, such as 2-((pyridin-4-yl)methylthio)acetic acid. Various catalytic systems have been developed to facilitate this transformation and to synthesize a range of derivative structures. These methodologies include traditional metal-catalyzed oxidations, photocatalysis, and phase-transfer catalysis, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope.

One of the most common approaches to sulfone synthesis is the oxidation of sulfides. Modern catalytic systems aim to use environmentally benign oxidants like hydrogen peroxide (H₂O₂). For instance, catalysts such as tantalum carbide and niobium carbide have been shown to be effective in the oxidation of sulfides. organic-chemistry.org Tantalum carbide tends to selectively produce sulfoxides, while niobium carbide is efficient in yielding sulfones. organic-chemistry.org These catalysts are often recoverable and can be reused without a significant loss of activity, adding to their appeal from a process chemistry perspective. organic-chemistry.org

Metal-free oxidation systems have also been developed. A combination of urea-hydrogen peroxide (UHP) and phthalic anhydride in a solvent like ethyl acetate provides an effective method for the oxidation of sulfides to sulfones. organic-chemistry.org This system is advantageous as it avoids the use of toxic metals and harsh reaction conditions. organic-chemistry.org

Photocatalysis has emerged as a powerful tool in organic synthesis, and its application to the synthesis of pyridine derivatives and sulfones is an active area of research. acs.orgchemeurope.com Visible-light-promoted reactions can often be conducted under mild conditions, reducing energy consumption and minimizing side reactions. chemeurope.com For example, photocatalytic methods have been developed for the functionalization of pyridines, which could be applied to introduce or modify substituents on the pyridine ring of sulfonyl-pyridinylacetic acid analogs. nih.gov Furthermore, photocatalysis can be employed in the synthesis of sulfones from various precursors, offering a green alternative to traditional methods. researchgate.net

Phase-transfer catalysis (PTC) represents another important methodology, particularly for the synthesis of sulfones through the alkylation of sulfinate salts. acs.org PTC facilitates the reaction between reactants in different phases (e.g., a solid salt and a solution), often leading to higher yields and milder reaction conditions. nitrkl.ac.in This technique can be particularly useful for the synthesis of derivatives where the sulfonyl group is introduced via nucleophilic substitution. For instance, the S-alkylation of sulfinates under phase-transfer conditions can produce sulfones in very good yields. organic-chemistry.org

The table below summarizes some catalytic systems applicable to the synthesis of sulfones, which are analogous to the formation of this compound.

| Catalyst/Reagent System | Oxidant/Reactant | Substrate | Product | Yield | Reference |

| Niobium Carbide | 30% H₂O₂ | Sulfides | Sulfones | High | organic-chemistry.org |

| Tantalum Carbide | 30% H₂O₂ | Sulfides | Sulfoxides | High | organic-chemistry.org |

| Urea-Hydrogen Peroxide/Phthalic Anhydride | - | Substituted Sulfides | Sulfones | Up to 99% | organic-chemistry.org |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | Sulfides | Sulfones | High | organic-chemistry.org |

| Phase-Transfer Catalyst | Alkylating Agent | Arenesulfinate Salts | Sulfones | Good to Excellent | acs.org |

These catalytic methodologies provide a versatile toolbox for the synthesis of this compound and a wide array of its derivatives, enabling the exploration of their structure-activity relationships for various applications.

Application of Green Chemistry Principles in Route Selection and Process Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound and its derivatives. consensus.appresearchgate.net These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. acs.orgvapourtec.com

A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org Catalysts are used in small amounts and can often be recycled, which significantly reduces waste. acs.org The catalytic oxidation methods for converting sulfides to sulfones, as discussed in the previous section, are prime examples of this principle in action. By using catalytic amounts of substances like niobium carbide or an organocatalyst, the generation of inorganic waste from stoichiometric oxidants is minimized. organic-chemistry.org

Energy efficiency is also a core tenet of green chemistry. acs.org Synthetic methods that can be conducted at ambient temperature and pressure are preferred. acs.org Photocatalytic and microwave-assisted syntheses are notable in this regard. nih.govacs.org Visible-light photocatalysis, for example, can drive reactions at room temperature, thereby reducing the energy input required for heating. acs.org Similarly, microwave-assisted synthesis can significantly shorten reaction times, leading to energy savings. researchgate.netnih.gov

Waste prevention is the first and most important principle of green chemistry. consensus.app Designing syntheses with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product, is a key strategy. acs.org Multicomponent reactions (MCRs) are an excellent example of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, often with minimal byproduct formation. researchgate.net The development of one-pot syntheses for pyridine derivatives is a step in this direction. nih.gov

Furthermore, the use of renewable feedstocks is encouraged. consensus.app While not always directly applicable to the synthesis of complex molecules like this compound, there is growing interest in producing valuable pyridine derivatives from biomass. researchgate.net Additionally, strategies for the recovery and reuse of materials, such as the selective recovery of pyridine derivatives from aqueous waste streams using solvent-impregnated resins, contribute to a more circular and sustainable chemical industry. researchgate.net

The table below illustrates the application of green chemistry principles to the synthesis of pyridine and sulfone derivatives.

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Catalysis | Use of catalytic reagents instead of stoichiometric ones to reduce waste. | Oxidation of sulfides to sulfones using a reusable catalyst. | organic-chemistry.orgmiragenews.com |

| Safer Solvents | Replacement of hazardous organic solvents with greener alternatives. | Synthesis of pyridine derivatives in ethanol or water. | researchgate.netnih.gov |

| Energy Efficiency | Use of energy-efficient methods like photocatalysis or microwave irradiation. | Visible-light-promoted synthesis of pyridine derivatives at room temperature. | chemeurope.comacs.org |

| Waste Prevention | Designing atom-economical reactions, such as multicomponent reactions. | One-pot synthesis of substituted pyridines. | researchgate.netnih.gov |

| Renewable Feedstocks | Utilizing biomass for the production of chemical building blocks. | Production of pyridine intermediates from nicotine-containing waste. | researchgate.net |

By integrating these green chemistry principles into the design and optimization of synthetic routes, the production of this compound and its analogs can be made more sustainable, safer, and more cost-effective.

Systematic Chemical Derivatization and Structural Modifications

Positional and Electronic Substituent Effects on the Pyridine (B92270) Ring System

Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as alkyl (e.g., -CH₃), alkoxy (e.g., -OCH₃), or amino (-NH₂) groups, at the 2- or 4- (relative to the nitrogen) positions of the pyridine ring increases the electron density on the ring and enhances the basicity of the nitrogen atom. nih.govprinceton.edu This increased electron density can make the pyridine ring more susceptible to electrophilic substitution, although pyridine itself is generally resistant to such reactions due to the electron-withdrawing nature of the nitrogen atom. enamine.net In the context of 2-(pyridin-4-ylmethanesulfonyl)acetic acid, an EDG on the pyridine ring could potentially influence the pKa of the carboxylic acid and the conformational preferences of the molecule.

Electron-Withdrawing Groups (EWGs): Conversely, the placement of electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), or halo (e.g., -Cl, -F) groups, on the pyridine ring decreases its electron density and reduces the basicity of the nitrogen. nih.govcompbiomed-conference.org This deactivation of the ring makes electrophilic substitution even more challenging but can facilitate nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.com For the target molecule, an EWG would likely increase the acidity of the carboxylic acid due to inductive effects transmitted through the molecular framework.

The Hammett equation can be a useful tool to quantify the electronic effect of these substituents on the reactivity of the pyridine ring and, by extension, the entire molecule. nih.gov

Table 1: Predicted Effects of Substituents on the Pyridine Ring of this compound

| Substituent Position | Substituent Type | Predicted Effect on Pyridine Nitrogen Basicity | Predicted Effect on Carboxylic Acid pKa |

| 2- or 6- | Electron-Donating (e.g., -OCH₃) | Increase | Slight Increase |

| 2- or 6- | Electron-Withdrawing (e.g., -Cl) | Decrease | Decrease |

| 3- or 5- | Electron-Donating (e.g., -CH₃) | Slight Increase | Negligible |

| 3- or 5- | Electron-Withdrawing (e.g., -CN) | Slight Decrease | Slight Decrease |

This table is generated based on established principles of electronic effects in pyridine chemistry. nih.govprinceton.edursc.org

Structural Variations of the Sulfonyl Bridge and Aliphatic Linker

The sulfonyl bridge and the acetic acid linker are critical components of the molecule's structure and can be modified to alter its shape, flexibility, and potential interactions with biological targets.

Sulfonyl Bridge Analogs: The sulfonyl group (-SO₂-) is a key structural feature. Analogs could be synthesized where the sulfur atom is in a different oxidation state, such as a sulfinyl group (-SO-) or a sulfide (B99878) group (-S-). These changes would significantly alter the geometry and electronic properties of the bridge, with the sulfonyl group being a strong hydrogen bond acceptor. princeton.edu

Aliphatic Linker Homologation: The length of the aliphatic linker can be extended to produce a homologous series of compounds. For instance, replacing the acetic acid moiety with propanoic or butanoic acid would result in 3-(pyridin-4-ylmethanesulfonyl)propanoic acid and 4-(pyridin-4-ylmethanesulfonyl)butanoic acid, respectively. Such modifications would alter the spatial relationship between the pyridine ring and the carboxylic acid group, which could be crucial for optimizing biological activity. The synthesis of β- and γ-sulfonyl carboxylic acids can be achieved through various synthetic routes. nih.govbritannica.com

Substitution on the Aliphatic Linker: Introduction of substituents, such as methyl or other alkyl groups, on the carbon atom of the acetic acid linker (the α-carbon) would create a chiral center and could influence the molecule's conformation and interaction with chiral environments like protein binding sites.

Table 2: Potential Structural Variations of the Sulfonyl Bridge and Aliphatic Linker

| Modification | Example Derivative Name | Potential Impact |

| Oxidation State of Sulfur | 2-(Pyridin-4-ylmethanesulfinyl)acetic acid | Altered polarity and hydrogen bonding capacity |

| Linker Length | 3-(Pyridin-4-ylmethanesulfonyl)propanoic acid | Changed distance between functional groups |

| Linker Substitution | 2-(Pyridin-4-ylmethanesulfonyl)propanoic acid | Introduction of a chiral center |

This table presents hypothetical derivatives for illustrative purposes.

Functionalization of the Carboxylic Acid Moiety (e.g., Amides, Esters, Salts)

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of derivatives, including amides, esters, and salts. These modifications can dramatically alter the compound's properties, such as solubility, stability, and cell permeability. numberanalytics.com

Amide Synthesis: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This reaction is typically facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or borate (B1201080) esters like B(OCH₂CF₃)₃. acs.orgfishersci.co.uk The resulting amides can serve as important structural motifs in medicinal chemistry.

Esterification: Esterification of the carboxylic acid can be achieved by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using reagents like trimethylsilylchloride (TMSCl). mdma.chchemguide.co.uk Esters are often used as prodrugs to enhance the lipophilicity and cell membrane permeability of a parent carboxylic acid.

Salt Formation: As a carboxylic acid, the compound will react with bases to form carboxylate salts. fiveable.me Treatment with inorganic bases like sodium hydroxide (B78521) or potassium carbonate will yield the corresponding alkali metal salts, which typically exhibit increased water solubility compared to the parent acid. google.com Amine bases can also be used to form ammonium (B1175870) carboxylate salts.

Table 3: Common Functional Derivatives of the Carboxylic Acid Moiety

| Derivative | Reagents/Conditions | Key Property Change |

| Amide | Amine, Coupling Agent (e.g., EDC, DCC) fishersci.co.uk | Can modulate biological activity and physicochemical properties |

| Ester | Alcohol, Acid Catalyst chemguide.co.uk | Increased lipophilicity, potential prodrug |

| Salt | Base (e.g., NaOH, K₂CO₃) fiveable.me | Increased aqueous solubility |

Stereochemical Considerations and Chiral Synthesis Strategies

While this compound itself is not chiral, the introduction of substituents on the aliphatic linker, as mentioned in section 3.2, would create a chiral center. For example, 2-(pyridin-4-ylmethanesulfonyl)propanoic acid would exist as a pair of enantiomers. In such cases, the stereochemistry would become a critical factor, as enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic profiles.

The synthesis of single enantiomers would require the development of chiral synthesis strategies. This could involve:

Chiral Resolution: Separation of a racemic mixture of the final compound or a key intermediate using techniques such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography.

Asymmetric Synthesis: Employing a stereoselective reaction to create the chiral center. This could involve the use of a chiral auxiliary, a chiral catalyst, or a substrate with existing chirality that directs the stereochemical outcome of a subsequent reaction.

Given the importance of stereochemistry in drug design, the development of methods to access enantiomerically pure derivatives would be a significant area of research.

Design and Synthesis of Bioconjugatable Derivatives for Chemical Biology Probes

To investigate the biological targets and mechanism of action of this compound and its derivatives, it is often necessary to synthesize bioconjugatable versions that can be used as chemical biology probes. These probes are designed to be attached to biomolecules, such as proteins, for applications like target identification, imaging, or affinity-based purification.

The design of such probes typically involves the introduction of a reactive handle or a "clickable" functional group onto the core molecule. This is usually done at a position that is predicted to be non-essential for the compound's primary biological activity. The carboxylic acid moiety or a substituent on the pyridine ring could be suitable points for modification.

Commonly used bioconjugatable functionalities include:

Terminal Alkynes or Azides: These groups can participate in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the probe to a complementary-functionalized biomolecule or reporter tag.

Activated Esters (e.g., N-hydroxysuccinimide esters): These can react with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form stable amide bonds.

Maleimides: These groups are highly reactive towards thiol groups, found in cysteine residues of proteins.

The synthesis of these derivatives would involve multi-step sequences to introduce the desired linker and reactive group while preserving the core structure of the parent compound.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(Pyridin-4-ylmethanesulfonyl)acetic acid, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In ¹H NMR, the protons on the pyridine (B92270) ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The two protons adjacent to the nitrogen (at C2 and C6) would likely appear as a doublet around δ 8.5-8.8 ppm, while the protons at C3 and C5 would appear as another doublet further upfield, around δ 7.2-7.5 ppm.

The two methylene (B1212753) groups (CH₂) would appear as singlets in the absence of coupling, but their chemical shifts would be distinct. The CH₂ group alpha to the sulfonyl group (pyridin-4-ylCH₂ SO₂) is expected around δ 4.5-5.0 ppm, significantly downfield due to the strong electron-withdrawing nature of the adjacent SO₂ group. The other CH₂ group, positioned between the sulfonyl and carboxyl groups (SO₂CH₂ COOH), would likely resonate around δ 4.0-4.5 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet, typically far downfield (δ 10-13 ppm), and its presence could be confirmed by a D₂O exchange experiment, which would cause the peak to disappear.

In ¹³C NMR spectroscopy, the carbonyl carbon of the acetic acid moiety is expected to be the most downfield signal (δ 170-180 ppm). The carbons of the pyridine ring would appear in the δ 120-155 ppm range, with the carbons adjacent to the nitrogen (C2, C6) and the carbon attached to the methylene group (C4) being the most deshielded. The two methylene carbons would be found in the δ 50-70 ppm region.

Predicted ¹H and ¹³C NMR Data Note: This table represents predicted values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2-H, C6-H | 8.5 - 8.8 (d) | 149 - 152 |

| Pyridine C3-H, C5-H | 7.2 - 7.5 (d) | 122 - 125 |

| Pyridine C4 | - | 145 - 148 |

| Pyridin-4-yl-C H₂-SO₂ | 4.5 - 5.0 (s) | 60 - 65 |

| SO₂-C H₂-COOH | 4.0 - 4.5 (s) | 55 - 60 |

| COOH | 10 - 13 (br s) | 170 - 175 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine the exact mass of the molecular ion, which should correspond to the calculated value for the formula C₈H₉NO₄S.

The fragmentation pattern in tandem MS (MS/MS) provides further structural confirmation. Common fragmentation pathways for this molecule under positive ionization ESI-MS/MS would likely involve:

Loss of the carboxylic acid group: A neutral loss of 45 Da (-COOH).

Cleavage of the C-S bond: Fragmentation could occur on either side of the sulfonyl group.

Loss of sulfur dioxide: A neutral loss of 64 Da (SO₂).

Fragmentation of the pyridine ring: Leading to characteristic pyridinium (B92312) ions.

Predicted Key Mass Spectrometry Fragments Note: This table is predictive. The molecular formula is C₈H₉NO₄S, with a calculated molecular weight of approximately 215.23 g/mol .

| m/z (mass-to-charge ratio) | Predicted Identity |

| 216.03 | [M+H]⁺ (Protonated molecular ion) |

| 171.02 | [M+H - COOH]⁺ |

| 152.05 | [M+H - SO₂H]⁺ |

| 92.05 | [C₅H₄NCH₂]⁺ (Pyridin-4-ylmethyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by several key absorptions. A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, strong peak for the carbonyl (C=O) stretch would be expected around 1700-1730 cm⁻¹. The sulfonyl (SO₂) group would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹. Vibrations for the pyridine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands Note: This table represents predicted values based on characteristic functional group frequencies.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |

| 1700 - 1730 | C=O stretch (strong) | Carboxylic Acid |

| 1400 - 1600 | C=C, C=N stretches | Pyridine Ring |

| 1300 - 1350 | S=O asymmetric stretch | Sulfone |

| 1120 - 1160 | S=O symmetric stretch | Sulfone |

X-ray Crystallography for Definitive Solid-State Structural and Conformational Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

For example, a crystallographic study on a related compound, 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, revealed detailed structural parameters. A similar analysis for the target compound would be expected to produce a comparable set of data, including the unit cell dimensions (a, b, c, α, β, γ), space group, and the final R-factor indicating the quality of the structural refinement. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen, which dictate the crystal packing arrangement.

Anticipated Data from X-ray Crystallography Note: The following data types are examples of what would be obtained from an X-ray diffraction experiment.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Bond Lengths & Angles | Precise measurements for all bonds and angles |

| Hydrogen Bond Geometry | Details of intermolecular hydrogen bonds |

High-Resolution Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing a polar, non-volatile compound like this compound. A reversed-phase (RP-HPLC) method, likely using a C18 column, would be developed for purity assessment. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection would be performed using a UV detector, set to a wavelength where the pyridine chromophore absorbs strongly (e.g., ~254 nm). A validated HPLC method can quantify the purity of a sample and detect any process-related impurities or degradation products.

Gas Chromatography (GC) is generally unsuitable for the direct analysis of this compound. Its high polarity, low volatility, and thermal lability (due to the carboxylic acid) would lead to poor chromatographic performance, including peak tailing and potential decomposition in the hot injector. While derivatization could theoretically make it amenable to GC analysis, this is a more complex procedure, making HPLC the far more practical and reliable technique for routine purity analysis.

Computational Chemistry and Molecular Modeling Paradigms

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Acidity Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 2-(Pyridin-4-ylmethanesulfonyl)acetic acid, methods like Density Functional Theory (DFT) can be employed to predict a variety of molecular descriptors that shed light on its reactivity and acidic nature. nih.gov

Electronic Structure and Reactivity: DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. mdpi.com These parameters are crucial for predicting the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com The molecular electrostatic potential (MEP) map can further identify electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. For a compound like this compound, the pyridine (B92270) nitrogen and the oxygen atoms of the sulfonyl and carboxyl groups are expected to be electron-rich, while the hydrogen of the carboxylic acid is electron-deficient.

Acidity Prediction: The acidity of this compound, represented by its pKa value, is a critical determinant of its pharmacokinetic profile. QM methods can predict pKa values with a high degree of accuracy by calculating the free energy change associated with deprotonation in a solvent continuum model. mdpi.comnih.govacs.org The presence of the electron-withdrawing sulfonyl group is expected to increase the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid. Conversely, the basicity of the pyridine nitrogen can also be predicted. The interplay between the acidic and basic centers will define the zwitterionic character of the molecule at physiological pH.

Table 1: Predicted Physicochemical and Quantum Mechanical Properties of this compound

| Property | Predicted Value | Method | Significance |

| HOMO Energy | -7.2 eV | DFT/B3LYP | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | DFT/B3LYP | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP | Indicator of chemical reactivity |

| Dipole Moment | 4.5 D | DFT/B3LYP | Influences solubility and intermolecular interactions |

| pKa (Carboxylic Acid) | 3.8 | QM/COSMO | Determines ionization state at physiological pH |

| pKa (Pyridinium) | 5.2 | QM/COSMO | Determines ionization state at physiological pH |

Note: The values in this table are hypothetical and representative of what would be expected from computational calculations based on similar structures.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Ligand-Target Interactions

While QM calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. nih.gov MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with biological macromolecules in a simulated physiological environment. researchgate.netnih.gov

Conformational Space Exploration: The rotatable bonds in this compound allow it to adopt a multitude of conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations that are likely to be biologically relevant. nih.govresearchgate.net Understanding the preferred spatial arrangement of the pyridine ring, sulfonyl group, and carboxylic acid is crucial for predicting its ability to bind to a specific biological target. nih.govresearchgate.net

Dynamic Ligand-Target Interactions: When docked into the active site of a target protein, MD simulations can be used to assess the stability of the protein-ligand complex. nih.gov These simulations can reveal how the ligand and protein adapt to each other's presence, the persistence of key interactions (such as hydrogen bonds and salt bridges), and the role of water molecules in mediating these interactions. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time can provide a measure of the complex's stability.

Molecular Docking and Scoring Methodologies for Predicted Binding Modes and Affinities with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. journaljpri.com For this compound, docking studies can be instrumental in identifying potential biological targets and in understanding the structural basis of its activity.

Predicted Binding Modes: Given its structural features, this compound could potentially target a variety of enzymes, such as kinases, where pyridine-containing scaffolds are common. bohrium.commdpi.comnih.gov Docking algorithms would place the molecule in the binding site of a target protein in various poses and score them based on a force field that estimates the binding free energy. The top-ranked poses would provide hypotheses about the binding mode, highlighting key interactions such as hydrogen bonds between the carboxylic acid or sulfonyl oxygens and receptor residues, or pi-stacking interactions involving the pyridine ring. semanticscholar.org

Predicted Binding Affinities: Scoring functions in docking programs provide an estimate of the binding affinity, often expressed as a docking score or a predicted inhibitory constant (Ki). journaljpri.com While these scores are generally not quantitatively precise, they are useful for ranking different compounds in a virtual screening campaign or for prioritizing different binding poses of the same molecule.

Table 2: Hypothetical Molecular Docking Results of this compound against a Putative Kinase Target

| Parameter | Value | Description |

| Docking Score | -8.5 kcal/mol | Estimated binding free energy |

| Predicted Ki | 1.2 µM | Predicted inhibitory constant |

| Key Interacting Residues | Lys72, Glu91, Leu135 | Amino acids in the binding site forming key interactions |

| Types of Interactions | Hydrogen bonds, Salt bridge, Hydrophobic interactions | The nature of the forces stabilizing the complex |

Note: The values and residues in this table are for illustrative purposes and would be specific to a particular protein target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. chemrevlett.com

QSAR Modeling: If a series of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. researchgate.netnih.gov This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical equation that predicts the activity of new, untested compounds. This approach can guide the design of more potent analogs by identifying the key structural features that contribute to the desired biological effect. chemrevlett.com

SPR Modeling: Similarly, SPR models can be developed to predict various properties such as solubility, permeability, and metabolic stability. These models are crucial in the early stages of drug discovery for identifying compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Virtual Screening and De Novo Design Approaches for Identification of Novel Scaffolds and Analogs

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov If this compound is identified as a hit compound, its structure can be used as a query in a similarity search to find commercially available or synthetically accessible analogs with potentially improved properties. researchgate.net Alternatively, its 3D structure and binding mode from docking studies can be used to create a pharmacophore model for screening large databases. nih.gov

De Novo Design: De novo design algorithms build novel molecules from scratch within the constraints of a receptor's binding site. nih.govyoutube.comyoutube.comyoutube.com If the binding pocket of a target for this compound is well-characterized, these methods can be used to generate new molecular structures that are predicted to have high affinity and specificity for the target. This approach can lead to the discovery of entirely new chemical scaffolds with improved drug-like properties.

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Biochemical and Cellular Assays for Target Interaction Profiling

Enzyme Inhibition Kinetics and Mechanism Elucidation

No studies detailing the enzyme inhibition kinetics for 2-(pyridin-4-ylmethanesulfonyl)acetic acid were identified. Therefore, there is no available data on its potential to inhibit specific enzymes, nor has its mechanism of inhibition (e.g., competitive, non-competitive) been elucidated.

Receptor Binding Studies and Functional Assays

Information regarding the binding of this compound to any receptors, including voltage-gated sodium channels, is not available in the public domain. Consequently, no functional assay data exists to characterize its activity at any specific receptor type.

Cellular Pharmacological Evaluations

There is no published research on the cellular pharmacological effects of this compound. Specific activities that have not been reported include:

Anti-inflammatory activity: No data from in vitro anti-inflammatory assays are available.

Anticonvulsant activity: There are no reports on its effects in cellular models of epilepsy.

Antibacterial activity: Its efficacy against bacterial strains has not been documented.

High-Content Screening (HCS) and Phenotypic Analysis in 2D and 3D Cellular Models

No studies utilizing high-content screening or phenotypic analysis to evaluate the effects of this compound in either 2D or 3D cellular models have been published.

Investigation of Cellular Uptake and Subcellular Localization

There is no available research on the cellular uptake mechanisms of this compound. Furthermore, its subcellular localization has not been determined.

In Vivo Preclinical Efficacy Assessment in Relevant Animal Models

No in vivo studies in animal models have been published to assess the preclinical efficacy of this compound for any potential therapeutic indication.

Pharmacodynamic Biomarker Analysis in Animal Systems

No studies detailing the analysis of pharmacodynamic biomarkers in animal systems for this compound were found.

Efficacy Studies in Established Disease Models (e.g., inflammation, epilepsy, bacterial infections)

No efficacy studies in established animal models of inflammation, epilepsy, or bacterial infections for this compound have been identified in the public domain.

Strategic Role in Drug Discovery and Chemical Biology Initiatives

Contribution to Hit Identification and Lead Generation through Scaffold Exploitation

The pyridine (B92270) scaffold is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. nih.govnih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The pyridinylmethanesulfonyl acetic acid scaffold combines this feature with a sulfonyl group, which can also participate in hydrogen bonding, and a carboxylic acid, a common feature in many drugs for its ability to mimic carboxylate-containing natural ligands and form strong ionic interactions.

In hit identification, libraries of compounds containing this or similar scaffolds could be screened against various biological targets. The inherent properties of the scaffold make it a promising starting point for discovering "hits"—compounds that show initial activity against a target of interest.

Application in Lead Optimization Campaigns and Candidate Selection

Once a hit is identified, the process of lead optimization aims to improve its potency, selectivity, and pharmacokinetic properties. The 2-(Pyridin-4-ylmethanesulfonyl)acetic acid structure offers several points for modification:

Structural Simplification: If the initial hit is overly complex, parts of the molecule may be removed to create a simpler, more synthetically accessible lead compound with a better "ligand efficiency."

DNA-Encoded Libraries (DELs): While no specific DELs containing this compound are documented, the scaffold is amenable to the synthetic methodologies used to create DELs. This would allow for the rapid generation and screening of millions of derivatives to identify potent and selective binders.

Fragment-to-Lead (F2L): The individual components—a pyridine, a sulfonyl group, and an acetic acid—can be considered as fragments. In an F2L approach, these fragments could be identified through screening and then linked together to generate a larger, more potent lead compound. nih.gov

Bioisosteric Replacement and Scaffold Hopping for Property Modulation and Novelty

Bioisosteric replacement is a key strategy in drug design to improve a compound's properties while retaining its desired biological activity. For the this compound scaffold, several bioisosteric replacements could be envisioned:

Carboxylic Acid Bioisosteres: The acetic acid moiety could be replaced with other acidic groups like a tetrazole, a hydroxamic acid, or other heterocycles to modulate acidity (pKa), lipophilicity, and metabolic stability.

Sulfonyl Group Alternatives: The sulfone could be replaced with a sulfonamide or other linkers to alter conformational preferences and hydrogen bonding capabilities.

Scaffold Hopping: This involves replacing the entire pyridinylmethanesulfonyl core with a structurally different scaffold that maintains the key binding interactions. This can lead to novel chemical matter with improved properties or a different intellectual property landscape.

Utility as a Chemical Probe for Illuminating Biological Pathways and Target Validation

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. An ideal probe is potent, selective, and has a known mechanism of action. While there is no evidence of this compound being used as a chemical probe, a highly optimized derivative of this scaffold could potentially serve this purpose. If a compound based on this scaffold shows high affinity and specificity for a particular target, it could be used to validate that target's role in a disease process.

Insights into the Design Principles for Novel Therapeutics and Chemical Tools

The design of novel therapeutics often relies on understanding the structure-activity relationships (SAR) of a chemical series. Although specific SAR data for this compound is unavailable, general principles can be applied. The combination of an aromatic heterocycle (pyridine), a flexible linker with a hydrogen-bonding sulfonyl group, and a terminal acidic group represents a common design strategy for targeting a wide range of protein classes, including enzymes and receptors. The development of compounds around this scaffold would involve systematic modifications to explore the chemical space and understand how changes in the structure affect biological activity.

Advanced Research Trajectories and Future Outlook

Integration with Artificial Intelligence and Machine Learning in Compound Design

Key applications include:

Predictive Modeling: Generative models can propose novel molecular architectures based on the 2-(Pyridin-4-ylmethanesulfonyl)acetic acid core, tailored for specific research inquiries.

Structure-Activity Relationship (SAR) Analysis: Machine learning can identify intricate, non-linear connections between the structural features of analogs and their biological functions, steering more strategic chemical alterations. acs.org

Exploration of Polypharmacology and Multi-Targeting Capabilities

The conventional paradigm of "one molecule, one target" is progressively being augmented by the concept of polypharmacology, which focuses on creating compounds that can engage with several biological targets at once. This is especially pertinent for complex biological pathways where influencing a single target may not be adequate. The structural elements of this compound—the pyridine (B92270) ring, the sulfonyl group, and the carboxylic acid—provide numerous opportunities for interactions with a variety of biological macromolecules. nih.govrsc.org

Future investigations will likely concentrate on the systematic assessment of the off-target and multi-target profiles of this compound and its derivatives. Such studies could uncover unforeseen yet beneficial interactions that might be leveraged to create novel chemical probes for examining complex biological networks. For instance, an analog could inhibit a primary enzyme target while concurrently modulating a related protein within the same pathway, offering a more holistic tool for pathway analysis. The pyridine-sulfonamide hybrid, for example, has been explored for its potential as an inhibitor of multiple receptors. nih.gov

Development of Targeted Delivery Systems for Enhanced Research Precision

To augment the utility of this compound and its analogs as research instruments, sophisticated delivery systems are under investigation. These systems are designed to transport the compound to particular cells, tissues, or subcellular locations, thereby boosting its local concentration and minimizing off-target effects in a research context. mdpi.com This heightened precision facilitates a more accurate exploration of biological phenomena.

Examples of these delivery strategies are:

Nanoparticle Encapsulation: Encasing the compound within biocompatible nanoparticles can modify its solubility and distribution, enabling more controlled release at the intended site. nih.govmdpi.com The use of self-nanoemulsifying drug delivery systems (SNEDDS) for pyridine-containing compounds has been shown to improve solubility and bioavailability. japsonline.com

Prodrug Strategies: Altering the carboxylic acid group to form a prodrug that is cleaved by a specific enzyme present only in the target environment can ensure its activation at the correct location.

Functionalized Carriers: Systems like glycyrrhetinic acid-modified nanoparticles are being developed for targeted delivery to specific cell types, such as hepatocytes. researchgate.net

Table 1: Examples of Nanoparticle-Based Delivery Systems

| Delivery System Type | Description | Potential Advantage for Research |

|---|---|---|

| Polymeric Nanospheres | Matrix systems where the compound is dispersed within a polymer. mdpi.com | Controlled and sustained release of the research compound. |

| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Formulations that form nanoemulsions upon gentle agitation in an aqueous medium. japsonline.com | Enhances solubility and permeability for in vitro and in vivo studies. |

| Squalenoyl Derivatives | Amphiphilic derivatives that self-assemble into nanoparticles, allowing high loading capacity. nih.gov | High payload of the research compound for potent, localized effects. |

| Modified Chitosan Nanoparticles | Biocompatible nanoparticles that can be surface-modified with targeting ligands. researchgate.net | Targeted delivery to specific cell or tissue types, increasing precision. |

Emerging Synthetic Methodologies for Sustainable Production of Analogs

The synthesis of this compound and its derivatives is a field ready for innovation, with an increasing focus on sustainable and efficient chemical procedures. sci-hub.se Conventional multi-step syntheses can be protracted, expensive, and produce considerable chemical waste. Modern synthetic methods are being devised to overcome these obstacles.

Key areas of advancement include:

Flow Chemistry: Conducting reactions in continuous flow reactors provides superior control over reaction conditions, boosts yields and purity, and improves safety. uc.ptacs.org This method is especially beneficial for scaling up the production of crucial intermediates. researchgate.net

C-H Activation: The direct functionalization of carbon-hydrogen bonds on the pyridine ring or other molecular regions can dramatically shorten synthetic pathways by obviating the need for pre-functionalized starting materials. researchgate.net

Novel Reagents and Catalysts: The development of new reagents, such as those for producing sulfonyl fluorides rsc.orgresearchgate.net and sulfonyl chlorides/bromides from sulfonyl hydrazides mdpi.com, offers milder and more practical routes. Palladium-catalyzed reactions are also being refined for creating complex sulfonyl derivatives. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Traditional Batch Synthesis | Flow Chemistry | C-H Activation |

|---|---|---|---|

| Process Type | Discontinuous | Continuous | Often Batch, can be Flow |

| Scalability | Challenging | Straightforward | Variable |

| Control | Moderate | High | High |

| Safety | Potential for thermal runaway | Enhanced | Generally improved |

| Efficiency | Can be low, multi-step | Often higher yield and purity | Reduces step count |

| Sustainability | High waste generation | Reduced solvent/energy use sci-hub.se | High atom economy |

Contribution to Fundamental Chemical Biology Understanding

Beyond its direct applications, this compound acts as an invaluable molecular probe for furthering our fundamental grasp of chemical biology. The unique chemical characteristics of its functional groups permit the systematic investigation of molecular recognition events at the atomic level.

By creating a library of analogs with methodical alterations to the pyridine ring, the sulfonyl linker, and the acetic acid group, researchers can deconstruct the specific roles of each component in binding affinity and selectivity for a particular protein target. This knowledge is vital for constructing and refining computational models of protein-ligand interactions. For instance, examining how modifications to the pKa of the pyridine nitrogen or the hydrogen-bonding capability of the sulfonyl group influence biological activity can yield profound insights into the chemical environment of the binding pocket. The pyridine scaffold is recognized for its ability to impact metabolic stability and protein-binding properties. nih.gov These foundational studies enrich the broader knowledge base of medicinal chemistry, informing the design of subsequent generations of research compounds. rsc.orgnih.gov

Q & A

Q. Optimization Tips :

Q. Reference :

How can spectroscopic techniques (NMR, IR) confirm the structural integrity and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyridin-4-yl protons appear as doublets (δ 7.5–8.5 ppm).

- Methanesulfonyl groups show characteristic deshielded signals (δ 3.5–4.0 ppm for CH₂).

- Carboxylic acid protons (if protonated) appear as broad singlets (δ 10–12 ppm).

- IR :

- Strong absorption bands for sulfonyl (S=O) at 1150–1350 cm⁻¹.

- Carboxylic acid (O-H) stretch at 2500–3300 cm⁻¹.

- Purity Check :

- Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <1%.

Q. Reference :

What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation; ).

- Handling :

- Use fume hoods, gloves (nitrile), and eye protection.

- Avoid dust formation (use wet methods for transfer).

- First Aid :

- Inhalation: Move to fresh air; administer oxygen if needed .

- Skin contact: Wash with soap/water for 15 minutes .

Q. Reference :

Advanced Research Questions

How can SHELX software refine the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- SHELXL Refinement :

- Initial model from SHELXD (direct methods).

- Anisotropic displacement parameters for non-H atoms.

- Hydrogen atoms added geometrically (riding model).

- Challenges :

- Disordered sulfonyl or pyridine groups require constraints (ISOR, SIMU).

- High R-factors due to twinning (use TWIN/BASF commands).

Q. Reference :

How do hydrogen-bonding motifs influence the crystal packing of this compound?

Methodological Answer:

Q. Reference :

Can this compound act as a ligand in coordination polymers or MOFs, and how does its structure affect metal binding?

Methodological Answer:

- Ligand Design :

- Deprotonated carboxylic acid and pyridyl N atoms act as binding sites ().

- Sulfonyl groups may participate in weak interactions (e.g., S=O⋯metal).

- MOF Synthesis :

- Solvothermal reactions with metal salts (e.g., Zn(NO₃)₂) in DMF/water.

- Characterize via PXRD and BET surface area analysis.

Case Study :

Analogous thioacetic acid derivatives form 2D networks with Cu(II) ().

Q. Reference :

How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

- Scenario : Discrepancy in protonation states (e.g., carboxylic acid vs. carboxylate in NMR vs. X-ray).

- Approach :

- pH-Dependent NMR : Confirm protonation in solution (pH 1–14 range).

- Neutron Diffraction : Resolve H-atom positions in crystals (if accessible).

- DFT Calculations : Compare theoretical/experimental spectra (Gaussian software).

Example : In , amino-thioacetic acid derivatives showed tautomerism resolved via combined NMR/X-ray.

Q. Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.